Bromophenol blue

描述

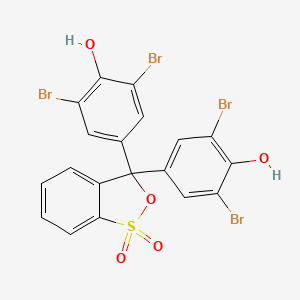

溴酚蓝,也称为3,3’,5,5’-四溴酚磺酞,是一种有机化合物,化学式为C19H10Br4O5S。它被广泛用作pH指示剂、电泳颜色标记和染料。 该化合物会根据溶液的pH值改变颜色,这使其在各种科学应用中都非常有用 .

准备方法

合成路线和反应条件

溴酚蓝可以通过将过量的溴加入冰醋酸中的酚磺酞热溶液中来合成。反应过程如下:

- 将酚磺酞溶解在冰醋酸中。

- 在保持温度的同时,缓慢地将溴加入溶液中。

- 产物以黄色固体的形式析出,然后过滤并用醋酸和水洗涤,以获得纯净的溴酚蓝 .

工业生产方法

在工业环境中,溴酚蓝是使用类似的方法,但规模更大。该过程包括:

- 将酚磺酞溶解在一个装有冰醋酸的大型反应器中。

- 在搅拌并保持温度的同时,逐渐添加溴。

- 过滤和洗涤沉淀的产物以获得最终化合物 .

化学反应分析

反应类型

溴酚蓝会经历几种类型的化学反应,包括:

酸碱反应: 它是一种pH指示剂,在pH 3.0时呈黄色,在pH 4.6时呈蓝色.

亲电取代: 在适当的条件下,溴酚蓝中的溴原子可以被其他亲电试剂取代.

常用试剂和条件

酸碱反应: 通常在具有不同pH值的溶液中进行。

亲电取代: 需要强亲电试剂和合适的溶剂,如冰醋酸.

主要形成的产物

酸碱反应: 主要产物是溴酚蓝的质子化和去质子化形式,它们表现出不同的颜色。

亲电取代: 产物取决于反应中使用的亲电试剂.

科学研究应用

溴酚蓝在科学研究中有着广泛的应用:

化学: 用作滴定和其他分析程序中的pH指示剂.

生物学: 在凝胶电泳中用作跟踪染料,以监测DNA、RNA和蛋白质分离的进展.

工业: 用作各种工业过程中的染料.

作用机理

溴酚蓝在水溶液中起酸性染料的作用。它与蛋白质和其他分子中的碱性基团反应,形成有色络合物。 颜色变化是由于染料的质子化和去质子化引起的,这改变了它的电子结构和光吸收特性 .

作用机制

Bromophenol blue acts as an acidic dye in aqueous solutions. It reacts with basic groups in proteins and other molecules, forming colored complexes. The color change is due to the protonation and deprotonation of the dye, which alters its electronic structure and light absorption properties .

相似化合物的比较

类似化合物

酚酞: 另一种pH指示剂,具有不同的颜色变化范围。

溴甲酚绿: 一种pH指示剂,具有类似的颜色变化范围,但化学结构不同。

甲基橙: 一种pH指示剂,具有不同的颜色变化范围.

独特性

溴酚蓝的独特性在于它特定的颜色变化范围(pH 3.0至4.6)以及它既可以作为pH指示剂,也可以作为电泳颜色标记的能力。 这种双重功能使其在各种科学和工业应用中特别有价值 .

生物活性

Bromophenol blue (BPB) is an anionic dye widely used in biochemical assays and as a pH indicator. Its biological activity is significant in various applications, particularly in protein assays and as a colorimetric indicator for detecting quaternary ammonium compounds (QACs). This article explores the biological activity of BPB, including its mechanisms, applications, and relevant research findings.

This compound is a phenolphthalein derivative that exhibits distinct color changes depending on the pH of the environment. At pH 3.0, it appears yellow, while at pH 4.6 to 6.0, it transitions to green and finally to blue at higher pH levels. This property makes it useful for various biological assays.

1. Protein Assays

BPB is extensively utilized in protein assays due to its ability to bind proteins under neutral to acidic conditions. This characteristic allows for the quantification of protein levels in biological samples, particularly in urine tests for proteinuria, which is a marker for renal disease.

2. Detection of Quaternary Ammonium Compounds

Recent studies have demonstrated the utility of BPB as a colorimetric indicator for detecting residual QACs on surfaces. When BPB interacts with QACs like didecyldimethylammonium chloride (DDAC), it undergoes a color change from purple to blue, which correlates with the antimicrobial efficacy of the QACs.

- Detection Threshold: BPB can detect DDAC concentrations as low as 100 ppm.

- Antimicrobial Efficacy: A color shift indicating >99.9% reduction in bacteria such as Staphylococcus aureus and Klebsiella aerogenes was observed .

Case Study 1: Colorimetric Detection of QACs

In a study published in 2020, researchers evaluated BPB's effectiveness as an indicator for residual QACs on hard surfaces. They found that adjusting the concentration and application volume of BPB allowed for precise detection correlated with specific antimicrobial performance thresholds. The study highlighted BPB's potential in monitoring biocidal activity while minimizing environmental toxicity .

Case Study 2: Proteinuria Assessment

A comparative study examined various methods for determining urinary protein levels, concluding that the BPB assay provided a more reliable measure than traditional dipstick tests affected by urine color and volume variations. The study emphasized BPB's higher affinity for albumin, making it particularly effective in assessing glomerular function .

Research Findings

- Antimicrobial Properties: While BPB itself exhibits no antimicrobial properties up to 400 ppm, its role as an indicator facilitates the assessment of antimicrobial agents' effectiveness on surfaces .

- Environmental Safety: BPB's use in detecting QAC residues contributes to safer cleaning practices by ensuring effective disinfection without harmful chemical accumulation .

- Clinical Relevance: The use of BPB in clinical assays for proteinuria has implications for diagnosing renal diseases, showcasing its importance beyond laboratory settings .

属性

IUPAC Name |

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAIICHUKSCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041682 | |

| Record name | Bromophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline] | |

| Record name | Bromophenol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone | |

CAS No. |

115-39-9 | |

| Record name | Bromophenol Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromophenol blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R2969YC90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) | |

| Record name | Bromophenol Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bromophenol Blue?

A1: this compound has a molecular formula of C19H10Br4O5S and a molecular weight of 669.96 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits a distinct color change depending on the pH of the solution. In acidic conditions (pH below 3.0), it appears yellow, while under basic conditions (pH above 4.6), it turns blue. This color change is attributed to structural changes in the molecule, leading to different absorption spectra. The maximum absorbance wavelengths (λmax) are reported as 426 nm for this compound complexed with ofloxacin and 633 nm, 632 nm, and 633 nm for its ion-pair complexes with Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride, respectively [, ]. These unique spectrophotometric properties make it useful for various applications, including pH indication and spectrophotometric assays.

Q3: How does this compound perform under various conditions, and what are its common applications?

A3: this compound is compatible with a range of solvents and materials. It is frequently employed as a pH indicator due to its clear color transition between pH 3.0 and 4.6 []. This property makes it valuable for titrations and monitoring pH changes in biological and chemical reactions. In molecular biology, this compound is a common component of loading buffers used in gel electrophoresis. Its anionic nature and visible color allow it to co-migrate with DNA or protein samples, enabling researchers to track the progress of electrophoresis [, ].

Q4: Can this compound be used to visualize polyacrylamide gels?

A4: Yes, incorporating a small amount of this compound (1-5 mg) into the polyacrylamide gel solution before polymerization significantly enhances its visibility []. The brilliant blue color allows for easy detection of leaks and air bubbles, ensuring proper gel formation. The dye does not interfere with the migration of samples and can be pre-run to clear the wells and top portions of the gel if needed.

Q5: How does this compound interact with biological systems?

A5: Research has shown that this compound can interact with proteins like bovine neurophysin-I. Studies using various techniques, including equilibrium dialysis and circular dichroism spectroscopy, revealed that this compound binds to the protein in both its protonated and deprotonated forms, with the deprotonated form exhibiting a higher affinity []. The binding is pH-dependent and is influenced by the protonation state of specific protein residues. Additionally, this compound displays potential for use in retinal surgery, but its delayed phototoxicity in human ARPE retinal pigment epithelium cells raises concerns for patient outcomes and necessitates careful consideration [].

Q6: Does this compound exhibit any catalytic properties?

A6: While not traditionally considered a catalyst, this compound can participate in certain reactions, influencing their kinetics. For instance, in a study investigating the reaction between this compound and aromatic nitrogen bases in chlorobenzene using a laser temperature-jump apparatus, it was found that this compound forms an intermediate complex with the bases, potentially involving hydrogen bonding []. This interaction can impact the reaction rate and pathway.

Q7: How is this compound used in analytical chemistry?

A7: this compound finds extensive use in analytical chemistry for the quantitative determination of various compounds. It is frequently employed as a reagent in extractive spectrophotometric methods, where it forms ion-pair complexes with target analytes. These complexes are then extracted into organic solvents and their absorbance is measured spectrophotometrically. This approach has been successfully applied for the determination of pharmaceutical compounds like Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, Roxithromycin Hydrochloride, and Fexofenadine HCl [, ].

Q8: How is the analytical method using this compound validated?

A8: The validation of analytical methods employing this compound as a reagent typically involves assessing parameters such as linearity, accuracy, precision, and specificity. These parameters ensure the reliability and robustness of the analytical method for its intended purpose. For example, in the spectrophotometric determination of Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride using this compound, Beer's law plots were constructed to evaluate the linearity of the method []. Additionally, the accuracy of the method can be evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix and the percentage recovery is determined.

Q9: What is the environmental impact of this compound?

A9: While this compound has proven valuable in various applications, its potential environmental impact should not be overlooked. As a dye, it can contribute to water pollution if not properly managed [].

Q10: Are there any alternatives to this compound for its various applications?

A10: Researchers are constantly exploring alternatives to minimize the environmental footprint of laboratory practices. For instance, in gel electrophoresis, natural pigments like betacyanin extracted from spinach vine fruit (Basella rubra L.) have shown promise as potential substitutes for this compound []. Betacyanin exhibits good stability under a range of pH conditions and can effectively track DNA migration during electrophoresis, offering a more sustainable alternative.

Q11: Are there safety regulations regarding the use and disposal of this compound?

A11: As with any chemical reagent, handling this compound requires adherence to safety regulations and guidelines []. Always consult the material safety data sheet (MSDS) provided by the manufacturer for specific handling, storage, and disposal instructions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。